Cas no 2097969-97-4 (N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)

N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(azetidin-3-yl)furan-2-carboxamide hydrochloride
- N-(azetidin-3-yl)furan-2-carboxamide;hydrochloride
- N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride
-
- インチ: 1S/C8H10N2O2.ClH/c11-8(7-2-1-3-12-7)10-6-4-9-5-6;/h1-3,6,9H,4-5H2,(H,10,11);1H
- InChIKey: LAXPJEIIPLFXOY-UHFFFAOYSA-N
- SMILES: Cl.O1C=CC=C1C(NC1CNC1)=O
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 180
- トポロジー分子極性表面積: 54.3
N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2158-2145-2.5g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2158-2145-10g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F2158-2145-0.5g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2158-2145-1g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
TRC | N298261-500mg |
n-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 500mg |
$ 435.00 | 2022-06-03 | ||
TRC | N298261-1g |
n-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 1g |
$ 660.00 | 2022-06-03 | ||
TRC | N298261-100mg |
n-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F2158-2145-5g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2158-2145-0.25g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 0.25g |
$419.0 | 2023-09-06 |
N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
N-(Azetidin-3-yl)furan-2-carboxamide hydrochlorideに関する追加情報
N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride: A Comprehensive Overview
N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride (CAS No. 2097969-97-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidine derivatives and is characterized by its furan ring and amide functionality, which contribute to its pharmacological properties.
The chemical structure of N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride consists of a furan ring attached to an azetidine moiety through an amide linkage. The presence of the azetidine ring, a four-membered heterocyclic compound, imparts rigidity and conformational constraint to the molecule, which can influence its binding affinity and selectivity for various biological targets. The hydrochloride salt form ensures improved solubility and stability, making it suitable for pharmaceutical development.
Recent studies have explored the potential of N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate the activity of specific enzymes and receptors involved in the pathogenesis of these conditions. For instance, it has been reported to inhibit the activity of β-secretase (BACE1), an enzyme responsible for the production of amyloid-beta peptides, which are key players in Alzheimer's disease pathology.
In addition to its neuroprotective effects, N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride has also demonstrated promising anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This anti-inflammatory activity suggests potential applications in treating inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride has been extensively studied to optimize its therapeutic potential. Preclinical data indicate that it exhibits favorable oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration. Furthermore, its low molecular weight and lipophilicity contribute to its ability to cross the blood-brain barrier, which is crucial for targeting central nervous system (CNS) disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride in human subjects. Early phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical investigation.
In conclusion, N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride (CAS No. 2097969-97-4) represents a promising candidate in the development of novel therapeutics for neurodegenerative diseases and inflammatory disorders. Its unique chemical structure, combined with its favorable pharmacological properties, positions it as a valuable asset in the pharmaceutical industry. Ongoing research and clinical trials will continue to elucidate its full potential and guide its future applications in medicine.
2097969-97-4 (N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride) Related Products
- 2228311-19-9(2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine)
- 888-26-6(3-mercapto-6-phenyl1,2,4triazolo4,3-b1,2,4triazin-7(8H)-one)
- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)
- 933744-95-7(1,2-benzoxazole-5-carboxylic acid)
- 1028843-04-0(5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine)
- 111198-32-4(1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-)
- 851095-78-8(N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide)
- 1081130-99-5(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)
- 25716-58-9(4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine)
- 1023518-69-5(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide)




